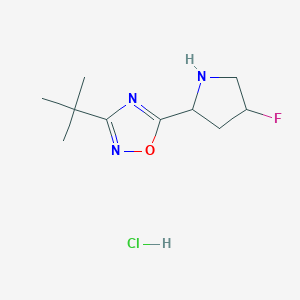

3-Tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

Description

3-Tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a tert-butyl group and a 4-fluoropyrrolidine moiety. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for its stability and versatility in medicinal chemistry. The tert-butyl group enhances lipophilicity and metabolic stability, while the fluorinated pyrrolidine introduces stereoelectronic effects that may improve bioavailability and target binding .

Properties

IUPAC Name |

3-tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FN3O.ClH/c1-10(2,3)9-13-8(15-14-9)7-4-6(11)5-12-7;/h6-7,12H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIWGPWTTPNXRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)C2CC(CN2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the Fluoropyrrolidine Moiety: This step involves the nucleophilic substitution of a suitable pyrrolidine derivative with a fluorinating agent.

Attachment of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or through the use of tert-butyl esters.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the oxadiazole ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluoropyrrolidine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a fundamental building block in organic synthesis, particularly in the development of more complex molecules. Its oxadiazole ring provides a versatile scaffold for further modifications and functionalization.

- Reactivity Studies : The compound can undergo various chemical reactions, such as oxidation and substitution, allowing researchers to explore its reactivity profile. For instance, it can be oxidized to form oxadiazole oxides or substituted to yield derivatives with different functional groups .

Biology

- Biological Interactions : The unique structure of 3-tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride makes it a candidate for studying biological mechanisms. It may interact with specific enzymes or receptors, potentially modulating their activity .

- Pharmacological Potential : Preliminary studies suggest that this compound may possess pharmacological properties that warrant further investigation. Its ability to bind to biological targets could lead to the development of new therapeutic agents .

Material Science

- Organic Light-Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for applications in advanced materials such as OLEDs. Its incorporation into device architectures can enhance performance characteristics like efficiency and stability .

- Polymer Chemistry : It can be utilized in the synthesis of novel polymers with tailored properties for specific applications, including coatings and adhesives .

Case Study 1: Synthesis of Derivatives

A study focused on the synthesis of various derivatives of this compound demonstrated its utility as a precursor in creating compounds with enhanced biological activity. Researchers employed nucleophilic substitution reactions to modify the fluorine atom, yielding derivatives with improved binding affinity to target proteins.

In another investigation, the biological activity of the compound was assessed through in vitro assays. The results indicated that certain derivatives exhibited significant inhibition of specific enzymes linked to disease pathways, suggesting potential therapeutic applications.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex molecule synthesis; reactivity studies (oxidation and substitution) |

| Biology | Study of biological interactions; potential pharmacological applications |

| Material Science | Use in OLEDs; synthesis of novel polymers |

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets, which may include enzymes, receptors, or ion channels. The fluoropyrrolidine moiety can enhance binding affinity and selectivity, while the oxadiazole ring may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

1,2,4-Oxadiazole Derivatives

3-Phenyl-5-(pyridin-2-yl)-1,2,4-oxadiazole ():

This derivative substitutes the oxadiazole core with phenyl and pyridyl groups. The aromatic rings enhance π-π stacking interactions with biological targets, but the absence of fluorinated or bulky groups may limit its metabolic stability compared to the target compound .N-[2-([1,2,4]Oxadiazol-5-yl)[1]benzofuran-3-yl)formamideoximes ():

Synthesized via cyclization reactions with hydroxylamine hydrochloride, these compounds incorporate benzofuran moieties. The fused aromatic system contrasts with the aliphatic fluoropyrrolidine in the target compound, suggesting differences in solubility and target selectivity .

Triazole Derivatives

- [1,2,4]Triazole-3-thiol (): This triazole derivative exhibits potent cytotoxic activity against HCT-116 colon carcinoma cells, comparable to Vinblastine. In contrast, the target compound’s fluoropyrrolidine may favor hydrogen bonding or dipole interactions .

Triazole-Based Antimicrobials ():

Triazole rings (e.g., in fluconazole) are critical for antifungal activity. The absence of a triazole in the target compound suggests a divergent mechanism, possibly leveraging the oxadiazole’s electron-deficient nature for different target interactions .

Pharmacological and Physicochemical Properties

- Electron Effects: The 4-fluoropyrrolidine’s electronegativity may enhance binding to electron-rich enzyme pockets, a feature absent in non-fluorinated analogs like 3a in .

- Stability: Fluorination reduces susceptibility to oxidative metabolism, extending half-life relative to triazole-thiol derivatives, which may undergo rapid thiol-disulfide exchange .

Biological Activity

3-Tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological potentials based on current research findings.

Chemical Structure and Properties

- Chemical Formula : C10H17ClFN3O

- Molecular Weight : 249.71 g/mol

- CAS Number : 2097936-78-0

The compound features a tert-butyl group, a fluoropyrrolidine moiety, and an oxadiazole ring, which contribute to its unique electronic properties and biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Oxadiazole Ring : Cyclization of hydrazides with carboxylic acids under dehydrating conditions.

- Introduction of the Fluoropyrrolidine Moiety : Nucleophilic substitution using suitable fluorinated pyrrolidine derivatives.

- Attachment of the Tert-butyl Group : Alkylation reactions using tert-butyl halides or esters.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- It may bind to specific enzymes or receptors, modulating their activity.

- The oxadiazole ring is known for its ability to influence biochemical pathways, potentially leading to inhibition or activation of critical processes in cellular metabolism .

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties:

- Studies have shown effectiveness against various bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi .

- The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Strongly inhibited | |

| Escherichia coli | Moderately inhibited | |

| Pseudomonas aeruginosa | Exhibited activity |

Antitumor Activity

In vitro studies have assessed the antitumor potential of this compound against various cancer cell lines:

- The compound demonstrated an IC50 value of 9.4 µM in a panel of 11 tumor cell lines, indicating significant cytotoxicity.

- Further investigations are needed to explore its selectivity and mechanisms in tumor inhibition .

| Cell Line | IC50 Value (µM) | Activity Level |

|---|---|---|

| A549 (Lung) | 9.4 | Potent |

| MCF7 (Breast) | TBD | TBD |

| HeLa (Cervical) | TBD | TBD |

Case Studies

Recent studies have highlighted various derivatives of oxadiazoles showing promising results:

- Antitubercular Activity : Compounds similar to 3-Tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole have been shown to inhibit Mycobacterium tuberculosis, demonstrating potential in treating tuberculosis .

- Neuroprotective Effects : Some derivatives have exhibited neuroprotective properties, suggesting applications in neurodegenerative disorders .

Q & A

(Basic) What are the optimized synthetic routes for 3-Tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride, and how can reaction conditions be modified to improve yields?

The compound can be synthesized via 1,3-dipolar cycloaddition followed by hydrogenation. For example, nitro intermediates (e.g., 3-tert-butyl-5-(4-nitrophenyl)-1,2,4-oxadiazole) are hydrogenated in situ without isolation, achieving a 64% yield . To optimize yields:

- Catalyst selection : Use palladium-on-carbon (Pd/C) or platinum oxide for selective hydrogenation.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance cycloaddition efficiency.

- Temperature control : Maintain 50–60°C during hydrogenation to avoid side reactions.

- Precursor design : Incorporate fluoropyrrolidine via tert-butyl-protected intermediates (e.g., tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl} carbamate hydrochloride) to preserve stereochemistry .

(Advanced) How can computational methods like wavefunction analysis (Multiwfn) predict the electronic properties and reactivity of this compound?

Multiwfn enables analysis of electrostatic potential (ESP), electron localization function (ELF), and frontier molecular orbitals. Key steps:

- ESP mapping : Identify nucleophilic/electrophilic regions on the oxadiazole ring and fluoropyrrolidine moiety to predict reaction sites .

- Orbital composition : Calculate contributions of substituents (e.g., tert-butyl) to HOMO-LUMO gaps, correlating with stability and charge-transfer properties.

- Reactivity descriptors : Use Fukui indices to assess susceptibility to electrophilic/nucleophilic attacks, guiding derivatization strategies .

(Basic) What spectroscopic and crystallographic techniques are critical for characterizing intermediates and final products?

- NMR : Confirm regiochemistry of the oxadiazole ring via H and C chemical shifts (e.g., oxadiazole C-5 resonance at ~165 ppm) .

- X-ray crystallography : Resolve stereochemistry of the 4-fluoropyrrolidine moiety (e.g., thermal ellipsoid plots at 50% probability) .

- Mass spectrometry : Validate molecular weight using high-resolution MS (e.g., exact mass 271.955896 for bromo/chloro analogs) .

(Advanced) How do structural modifications at the 4-fluoropyrrolidine or tert-butyl positions influence bioactivity?

- Fluorine substitution : Enhances metabolic stability and membrane permeability via reduced basicity of the pyrrolidine nitrogen .

- tert-Butyl effects : Bulky groups improve hydrophobic interactions in enzyme binding pockets (e.g., acetylcholinesterase inhibition in anti-Alzheimer derivatives) .

- Methodological validation : Synthesize analogs (e.g., replacing tert-butyl with isopropyl) and test in bioassays (e.g., antioxidant DPPH/ABTS+ scavenging) .

(Advanced) What strategies resolve contradictions in bioactivity data across substituted 1,2,4-oxadiazole derivatives?

- Meta-analysis : Compare IC values from diverse studies (e.g., anti-Alzheimer vs. anticancer assays) to identify scaffold-specific trends .

- Molecular dynamics simulations : Model binding modes of fluoropyrrolidine derivatives to distinguish target selectivity (e.g., PLK1 vs. AChE) .

- Dose-response profiling : Use orthogonal assays (e.g., DNA oxidation inhibition vs. enzyme kinetics) to confirm mechanism-specific activity .

(Basic) What safety protocols are essential for handling intermediates and final compounds?

- PPE requirements : Use nitrile gloves, goggles, and fume hoods during synthesis to avoid inhalation/skin contact .

- First aid measures : For accidental exposure, rinse eyes with water (>15 minutes) and seek medical consultation .

- Waste disposal : Neutralize acidic/basic byproducts before disposal to comply with OSHA regulations .

(Advanced) How does stereochemical control during fluoropyrrolidine incorporation impact pharmacological profiles?

- Chiral synthesis : Use (2R,4S)-configured precursors to match bioactive conformations (e.g., enzyme active sites) .

- Enantiomer testing : Separate racemic mixtures via chiral HPLC and compare in vitro activity (e.g., IC differences >10-fold indicate stereospecificity) .

- Crystallographic validation : Resolve absolute configuration via anomalous scattering in X-ray studies .

(Advanced) How can molecular docking guide multitarget drug design using this scaffold?

- Pharmacophore modeling : Align oxadiazole’s N-O motifs with key hydrogen-bond acceptors in AChE or PLK1 .

- Scaffold hybridization : Integrate fluoropyrrolidine with known pharmacophores (e.g., donepezil’s benzylpiperidine) to enhance blood-brain barrier penetration .

- ADME prediction : Use SwissADME to optimize logP (<3) and topological polar surface area (<90 Ų) for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.